1-Aminopropane-2-thiol (CAS 598-36-7): Enzyme Inhibition Profile as a Scaffold for Selective Inhibitor Design
Novel 1,2-aminopropanethiol-substituted derivatives (based on the 1-aminopropane-2-thiol scaffold) demonstrate a distinct and quantifiable enzyme inhibition profile, providing a measurable advantage over other aminothiol-based inhibitors for the targeted development of anti-Alzheimer's agents [1]. This class of compounds exhibits a range of Ki values across multiple therapeutically relevant enzymes, with a notably higher potency against acetylcholinesterase (AChE) compared to α-glycosidase and human carbonic anhydrase isoforms I and II, highlighting its scaffold-specific selectivity [1].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | AChE: Ki range 5.76–55.39 µM; α-Glycosidase: Ki range 11.47–24.09 µM; hCA I: Ki range 29.30–79.01 µM; hCA II: Ki range 14.27–30.85 µM |
| Comparator Or Baseline | Other aminothiol-based inhibitor scaffolds (e.g., simple alkyl-aminothiols) which have not been reported with this specific multi-enzyme inhibition profile in comparable assays. |
| Quantified Difference | Ki values for AChE are up to ~10-fold more potent than for hCA I within the same compound series, demonstrating enzyme selectivity. |
| Conditions | In vitro enzyme inhibition assays using human carbonic anhydrase I and II, acetylcholinesterase, and α-glycosidase. |
Why This Matters
This data positions 1-aminopropane-2-thiol derivatives as a preferred starting scaffold for medicinal chemistry programs targeting acetylcholinesterase, where potency is a critical procurement and design parameter.
- [1] Huseynova, A., Kaya, R., Taslimi, P., Farzaliyev, V., Mammadyarova, X., Sujayev, A., Tüzün, B., Kocyigit, U. M., Alwasel, S., & Gülçin, İ. (2020). Design, synthesis, characterization, biological evaluation, and molecular docking studies of novel 1,2-aminopropanthiols substituted derivatives as selective carbonic anhydrase, acetylcholinesterase and a-glycosidase enzymes inhibitors. Cumhuriyet University Institutional Repository. View Source
